1,2,3,4-Tetrahydrophthalazine
Overview
Description
1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound with the molecular formula C8H10N2. It is a derivative of phthalazine, where the benzene ring is partially saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrophthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phthalazine. This process is carried out in high-pressure reactors with hydrogen gas and a suitable catalyst, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrophthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-1,4-dione.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Phthalazine-1,4-dione.
Reduction: Fully saturated phthalazine derivatives.
Substitution: Various substituted phthalazine derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydrophthalazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrophthalazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Phthalazine: The fully aromatic parent compound.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: An oxidized derivative.
2,3-Dihydrophthalazine: A partially saturated analog
Uniqueness: 1,2,3,4-Tetrahydrophthalazine is unique due to its partially saturated structure, which imparts different chemical reactivity and potential biological activities compared to its fully aromatic or fully saturated counterparts. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydrophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIWEDICJHIFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60789-87-9 (hydrochloride) | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30157096 | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-89-1 | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydrophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 1,2,3,4-Tetrahydrophthalazine and what is its molecular formula and weight?
A1: this compound is a heterocyclic compound with a fused benzene and diazine ring system. Its core structure consists of a six-membered benzene ring fused to a six-membered ring containing two nitrogen atoms. The molecular formula is C8H10N2, and the molecular weight is 134.18 g/mol.
Q2: What synthetic routes are commonly employed to synthesize this compound derivatives?
A2: Several synthetic approaches have been explored, including:
- Pictet-Spengler-type reaction: Condensation of 3-hydroxybenzylhydrazine with carbonyl compounds like acetone, cyclohexanone, and 1-methyl-4-piperidone in acidic conditions yields 1,1-disubstituted 1,2,3,4-tetrahydrophthalazines. []
- Condensation with phthalic anhydride: Microwave irradiation of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF efficiently produces 2-(3-aryl-l,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. []
- Reactions of 2,3-diacyl-1,2,3,4-tetrahydrophthalazines: These derivatives serve as versatile intermediates for further functionalization, allowing access to diversely substituted tetrahydrophthalazines. [, , , ]
Q3: Can you provide an example of a specific this compound derivative and its reported biological activity?
A3: Sodium nucleinate (2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate), registered as Tamerit in the Russian Federation, is a derivative with notable immunomodulatory and anti-inflammatory properties. Studies have demonstrated its potent suppressive effect on LPS-stimulated human mononuclear cells in vitro and in vivo. [] It effectively inhibits sepsis development in a mouse model of LPS-induced sepsis by reducing plasma inflammatory cytokine production. [] Furthermore, Sodium nucleinate significantly inhibits oxidative burst in human monocytes, particularly in response to PMA stimulation. This suggests a potential mechanism for its anti-inflammatory effects by mitigating ROS-mediated proinflammatory cytokine production. []
Q4: How does the structure of Sodium nucleinate relate to its observed biological activity?
A4: While the precise mechanism of action remains to be fully elucidated, the presence of the amino group at the 2-position and the sodium salt dihydrate form likely contribute to its unique pharmacological profile. Modifications to the core structure of this compound can significantly impact its biological activity.
Q5: Are there other studies investigating the structure-activity relationship of this compound derivatives?
A5: Yes, research on N-substituted phthalazine sulfonamide derivatives has explored their potential as aldose reductase (AR) inhibitors. [] The study demonstrated that structural modifications on the phthalazine ring, particularly the introduction of sulfonamide moieties, can significantly influence AR inhibitory activity.
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